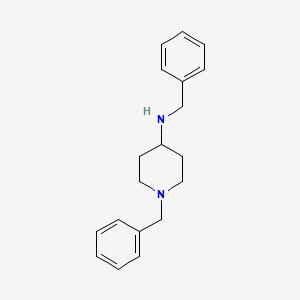

N,1-dibenzylpiperidin-4-amine

Description

N,1-Dibenzylpiperidin-4-amine (C₁₉H₂₄N₂; molecular weight: 280.42 g/mol) is a piperidine derivative characterized by two benzyl groups attached to the nitrogen at position 1 and the amine at position 4 of the piperidine ring . This structural configuration enhances lipophilicity and steric bulk compared to simpler piperidine analogs. The compound is synthesized via reductive amination or nucleophilic substitution, often using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent .

Properties

IUPAC Name |

N,1-dibenzylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)15-20-19-11-13-21(14-12-19)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWIYXVNVZCOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275732 | |

| Record name | N,1-Dibenzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202198-91-2 | |

| Record name | N,1-Dibenzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

S-Methyl 2-methylpropanethioate (CAS Number: 42075-42-3) is a thioester compound with a variety of biological activities, particularly in the context of microbial metabolism and flavor chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₅H₁₀OS

- Molecular Weight : 118.197 g/mol

- IUPAC Name : S-Methyl 2-methylpropanethioate

- Structure : The compound features a thioester functional group, which is significant for its reactivity and biological interactions.

The biological activity of S-Methyl 2-methylpropanethioate is largely attributed to its thioester group, which can undergo hydrolysis to release thiols and carboxylic acids. This reaction is crucial in various biochemical pathways, including:

- Metabolic Pathways : The compound is involved in the metabolism of sulfur-containing compounds in microorganisms, which can influence the production of volatile sulfur compounds (VSCs) that contribute to aroma profiles in food products .

- Antimicrobial Activity : Preliminary studies suggest that S-Methyl 2-methylpropanethioate may exhibit antimicrobial properties, potentially affecting the growth of certain bacteria and fungi.

Antimicrobial Properties

Research indicates that S-Methyl 2-methylpropanethioate may inhibit the growth of specific pathogens. A study highlighted its effectiveness against a range of microbial species, showcasing its potential as a natural preservative in food systems.

Flavor Profile

Due to its fruity odor, S-Methyl 2-methylpropanethioate is utilized in flavoring applications. It has been identified as a key component in the aroma profiles of various tropical fruits, contributing to their sensory characteristics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀OS |

| Molecular Weight | 118.197 g/mol |

| CAS Number | 42075-42-3 |

| Odor Profile | Fruity |

| Biological Activity | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Flavoring Agent | Contributes to aroma in fruits |

Case Studies

-

Microbial Metabolism Study :

A study conducted on the microbial metabolism of S-Methyl 2-methylpropanethioate revealed that it plays a role in the production of VSCs during fermentation processes. The study indicated that this compound could enhance the flavor complexity in fermented foods . -

Antimicrobial Efficacy Research :

Another research effort explored the antimicrobial properties of S-Methyl 2-methylpropanethioate against common foodborne pathogens. Results demonstrated significant inhibition rates, suggesting its potential as a natural preservative alternative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

1-Benzylpiperidin-4-amine

- Structure : Lacks the second benzyl group at the 4-amine position.

- Molecular Formula : C₁₂H₁₈N₂ (MW: 190.28 g/mol) .

- Key Differences : Reduced steric hindrance and lower lipophilicity compared to N,1-dibenzylpiperidin-4-amine. This simplicity may enhance metabolic stability but reduce target affinity in certain contexts.

1-Benzyl-N-methylpiperidin-4-amine

Modified Benzyl Substituents

N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine

- Structure : Nitro group on the benzyl substituent at the 4-amine.

- Molecular Formula : C₁₉H₂₃N₃O₂ (MW: 325.4 g/mol) .

- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This modification could enhance binding to nitroreductase enzymes or confer redox activity.

N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine (11b)

Piperidine Derivatives with Non-Benzyl Groups

N,2,2,6,6-Pentamethylpiperidin-4-amine

- Structure : Five methyl groups on the piperidine ring.

- Molecular Formula : C₁₀H₂₂N₂ (MW: 170.3 g/mol) .

- Key Differences : High steric hindrance from methyl groups restricts conformational flexibility, which may reduce off-target interactions but limit access to buried binding pockets.

1-Acetylpiperidin-4-amine

Data Table: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₉H₂₄N₂ | 280.42 | Dual benzyl groups | High lipophilicity, bulkiness |

| 1-Benzylpiperidin-4-amine | C₁₂H₁₈N₂ | 190.28 | Single benzyl group | Lower steric hindrance |

| 1-Benzyl-N-methylpiperidin-4-amine | C₁₃H₂₀N₂ | ~204.3 | Methyl at 4-amine | Improved bioavailability |

| N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine | C₁₉H₂₃N₃O₂ | 325.4 | Nitrobenzyl group | Electron-withdrawing effects |

| N,2,2,6,6-Pentamethylpiperidin-4-amine | C₁₀H₂₂N₂ | 170.3 | Five methyl groups | High steric hindrance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.